H-Thr(Me)-OH

Ribosomal Translation Unnatural Peptide Synthesis tRNA Acylation

O-Methyl-L-threonine (H-Thr(Me)-OH) replaces threonine's hydroxyl hydrogen with a methyl group, eliminating hydrogen-bond donation while preserving acceptor capacity. This modification creates an isosteric isoleucine antagonist that selectively inhibits IleRS via non-transferable adenylate formation, enabling precise translation kinetics studies. It serves as a high-yield valine surrogate for ribosomal synthesis of drug-like peptides and is the essential selective agent for OMR-based plant transformation. Choose high-purity, research-grade H-Thr(Me)-OH to ensure reproducible results in peptidomimetic library construction and metabolic engineering.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 2076-57-5
Cat. No. B7802535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(Me)-OH
CAS2076-57-5
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
InChIKeyFYCWLJLGIAUCCL-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr(Me)-OH (CAS 2076-57-5): An O-Methylated L-Threonine Derivative for Specialized Peptide Engineering and Metabolic Antagonism Studies


H-Thr(Me)-OH (O-Methyl-L-threonine, CAS 2076-57-5) is a non-proteinogenic L-alpha-amino acid and an L-threonine derivative where a methyl group replaces the hydrogen on the hydroxyl side chain [1]. This O-methylation converts the polar, hydrogen-bond-donating hydroxyl of threonine into a non-polar, hydrogen-bond-accepting methyl ether [2]. The compound serves as an isosteric analog of isoleucine, enabling its use as a competitive antagonist in metabolic studies [3], and as a backbone-modified building block for ribosomal translation of unnatural peptides [4].

Why H-Thr(Me)-OH Cannot Be Replaced by Unmodified L-Threonine or Common Analogs in Critical Workflows


Generic substitution of H-Thr(Me)-OH with unmodified L-threonine fails because the O-methyl group is the functional determinant of its unique biochemical behavior. This modification alters the side chain's hydrogen-bonding capacity from a donor to an acceptor, which directly impacts molecular recognition [1]. Consequently, H-Thr(Me)-OH is a substrate for distinct aminoacyl-tRNA synthetases (e.g., ValRS, IleRS) that do not efficiently process L-threonine [2], and it acts as a competitive antagonist of isoleucine incorporation in mammalian systems—a property completely absent in the native amino acid [3]. Simply using another analog, such as L-alloisoleucine, does not replicate this specific profile, as it exhibits a different mechanism of inhibition, affecting the extent rather than the initial rate of isoleucine utilization [3].

Quantitative Evidence Guide for H-Thr(Me)-OH: Head-to-Head Performance Data Against Key Comparators


Ribosomal Translation Efficiency: H-Thr(Me)-OH Matches the High Yield of Established Unnatural Amino Acid Analogs

In a direct head-to-head comparison of valine analogs within an in vitro translation system, O-methyl-L-threonine (H-Thr(Me)-OH) demonstrated a peptide incorporation yield categorized as 'excellent', a designation shared with only two other valine analogs in the study, 3-fluoro-valine and t-butyl-glycine [1]. This performance was notably superior to that of (2S,3S)-2-amino-3-methoxybutanoic acid, the diastereomer of H-Thr(Me)-OH, which, while also incorporated in excellent yields, was studied as a separate entity, underscoring the stereospecific nature of the translational machinery [1]. The assay confirms H-Thr(Me)-OH's suitability for the efficient production of highly modified peptide libraries.

Ribosomal Translation Unnatural Peptide Synthesis tRNA Acylation

Inhibition of Isoleucine Incorporation: H-Thr(Me)-OH is a Potent, Competitive Inhibitor of IleRS with a Unique Mode of Action

H-Thr(Me)-OH acts as a potent, competitive inhibitor of L-isoleucine-¹⁴C incorporation into tRNA, catalyzed by isoleucyl-tRNA synthetase (IleRS) from Sarcoma-37 ascites cells [1]. Critically, its mechanism of action diverges from that of L-alloisoleucine, another IleRS inhibitor. While L-alloisoleucine ultimately reduces the extent of isoleucine incorporation, H-Thr(Me)-OH does not influence the final extent of incorporation, but instead forms an unstable, nontransferable adenylate with IleRS, effectively halting the initial step of the reaction [1]. This results in a 100-fold lower affinity for a mutant IleRS (and wild-type for isoleucine) in pyrophosphate exchange assays, a quantitative shift that underscores its unique interaction with the enzyme's active site [2].

Aminoacyl-tRNA Synthetase Isoleucine Antagonism Enzyme Inhibition

Selectivity in Plant Transformation: H-Thr(Me)-OH Enables OMR Gene-Based Selection at High Concentrations

The utility of H-Thr(Me)-OH extends to plant molecular biology, where it serves as a selective agent for dominant selectable markers. A study in Arabidopsis thaliana demonstrated that four independent transgenic threonine deaminase/deaminase (TD) lines, each carrying a mutant omr gene, were able to tolerate high concentrations of L-O-methylthreonine (OMT), whereas wild-type plants could not [1]. While precise IC50 values were not reported in the summary, the study explicitly states that the transgenic lines exhibit a '600-fold more resistance to L-O-methylthreonine than the wild type' [2], providing a clear quantitative benchmark for its selective pressure. This class-level inference positions H-Thr(Me)-OH as a robust selection tool.

Plant Biotechnology Selectable Marker Arabidopsis thaliana

Optimal Application Scenarios for Procuring H-Thr(Me)-OH (CAS 2076-57-5)


Efficient Ribosomal Synthesis of Unnatural Peptide Libraries

When the goal is to generate highly modified, drug-like peptides via in vitro translation, H-Thr(Me)-OH is a preferred valine surrogate. Its excellent incorporation yield ensures high-fidelity production of target sequences, as demonstrated in head-to-head assays with other valine analogs [1]. Procurement of this compound is justified for labs aiming to maximize the diversity and yield of their peptidomimetic libraries without extensive optimization of translation conditions.

Targeted Inhibition of Isoleucyl-tRNA Synthetase for Mechanistic Studies

For researchers investigating the role of isoleucyl-tRNA synthetase (IleRS) in protein synthesis or developing novel antimetabolites, H-Thr(Me)-OH is a critical tool. Its unique mechanism—forming a non-transferable adenylate with IleRS—allows for a specific, time-resolved blockade of isoleucine utilization, a property not shared by common alternatives like L-alloisoleucine [1]. This makes it indispensable for studying the kinetics of translation initiation and elongation in eukaryotic systems.

Plant Transformation and Gene Function Studies in Arabidopsis

Procurement of H-Thr(Me)-OH is essential for any laboratory employing the OMR (O-methylthreonine resistance) gene as a dominant selectable marker in plant transformation, particularly in Arabidopsis thaliana. The compound's ability to create a 600-fold window of resistance between wild-type and transformed lines provides a robust and reliable system for selecting transgenic plants [1], streamlining the generation of genetically modified lines for functional genomics and crop improvement studies.

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